molecular formula C9H14N2 B6615937 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole CAS No. 1343961-43-2

1-(cyclopropylmethyl)-2-ethyl-1H-imidazole

Cat. No. B6615937
CAS RN: 1343961-43-2
M. Wt: 150.22 g/mol
InChI Key: QNCDEPSMPSLIBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the attachment of the ethyl group and the cyclopropylmethyl group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, with the ethyl group and the cyclopropylmethyl group attached at the 2 and 1 positions, respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the imidazole ring, which can act as both a nucleophile and an electrophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the imidazole ring, the ethyl group, and the cyclopropylmethyl group .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. For example, many drugs that contain an imidazole ring work by inhibiting the enzyme cytochrome P450 .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s always important to handle chemical compounds with appropriate safety precautions .

properties

IUPAC Name

1-(cyclopropylmethyl)-2-ethylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-9-10-5-6-11(9)7-8-3-4-8/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCDEPSMPSLIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-2-ethyl-1H-imidazole

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